

Unveiling the Selectivity of Pim1-IN-3: A Kinase Cross-Reactivity Comparison

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Compound of Interest

Compound Name: Pim1-IN-3

Cat. No.: B12408010

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For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of Pim1-IN-3, a potent Pim-1 kinase inhibitor, against other kinases. Due to the limited publicly available cross-reactivity data for **Pim1-IN-3**, this guide also offers a comparative overview of the selectivity profiles of other well-characterized Pim-1 inhibitors to provide a broader context for researchers.

Pim1-IN-3, also identified as compound H5, has emerged as a highly potent inhibitor of the Pim-1 serine/threonine kinase, exhibiting an IC₅₀ value of 35.13 nM.[1] Pim-1 kinase is a key proto-oncogene implicated in the regulation of cell cycle progression, apoptosis, and transcriptional activation, making it an attractive target in oncology.[2][3] The chemical structure of **Pim1-IN-3** is provided below.

Chemical Structure of **Pim1-IN-3** (Compound H5)

- CAS Number: 2801695-39-4
- Molecular Formula: C₂₀H₂₅N₃O
- Molecular Weight: 339.43 g/mol

Cross-Reactivity Profile of Pim1-IN-3

A comprehensive search of the primary literature, including the initial publication by Xu J, et al. that described the synthesis and primary activity of **Pim1-IN-3** (compound H5), did not yield a broad kinase cross-reactivity panel or kinome scan data for this specific inhibitor. While its high potency against Pim-1 is established, its activity against other kinases has not been publicly detailed.

To provide a valuable comparative resource, the following table summarizes the selectivity of other widely used Pim kinase inhibitors against a panel of off-target kinases. This data can serve as a surrogate to infer potential cross-reactivity patterns for novel Pim-1 inhibitors like **Pim1-IN-3**.

Inhibitor	Primary Target(s)	IC50/Ki (nM) vs Primary Target(s)	Off-Target Kinase	IC50/Ki (nM) vs Off-Target	Fold Selectivity (approx.)	Reference
AZD1208	Pim-1, Pim-2, Pim-3	0.4 (Pim-1), 5 (Pim-2), 1.9 (Pim-3)	FLT3	>10,000	>25,000 (vs Pim-1)	Commercial data
JAK2	>10,000	>25,000 (vs Pim-1)	Commercial data			
SGI-1776	Pim-1, Pim-2, Pim-3	7 (Pim-1), 363 (Pim-2), 69 (Pim-3)	FLT3	10	1.4 (vs Pim-1)	Commercial data
Haspin	25	3.6 (vs Pim-1)	Commercial data			
TCS PIM-1 1	Pim-1	50	Pim-2	>20,000	>400	Commercial data
MEK1/2	>20,000	>400	Commercial data			

Experimental Protocols

The determination of kinase inhibitor selectivity is typically performed using in vitro kinase assays. Below are detailed methodologies for common experimental setups that would be used to generate the data presented in the table above and to profile **Pim1-IN-3**.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for assessing the inhibitory activity of a compound against a purified kinase.

Materials:

- Purified recombinant kinase (e.g., Pim-1, and a panel of other kinases)
- Kinase-specific substrate (peptide or protein)
- **Pim1-IN-3** or other test compounds
- ATP (Adenosine triphosphate), often radiolabeled ($[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$) or coupled to a detection system
- Kinase reaction buffer (typically contains Tris-HCl, MgCl_2 , DTT, and BSA)
- Stop solution (e.g., EDTA, phosphoric acid)
- Detection system (e.g., scintillation counter, filter-binding apparatus, luminescence plate reader, or fluorescence plate reader)

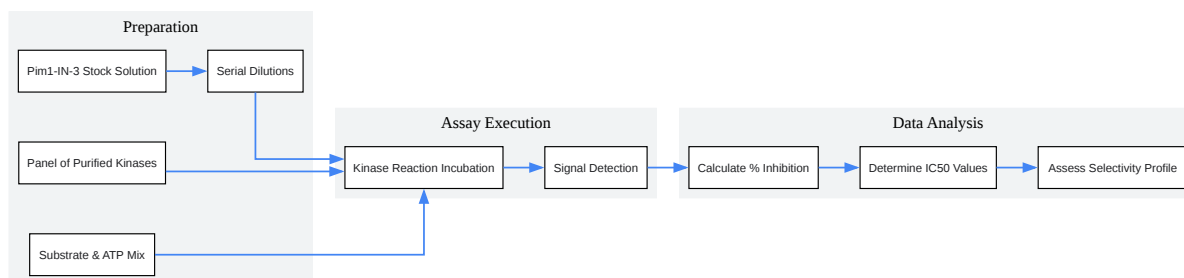
Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Pim1-IN-3** in a suitable solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
- **Reaction Setup:** In a microplate, combine the purified kinase, the kinase-specific substrate, and the diluted inhibitor at various concentrations.

- **Initiation of Reaction:** Start the kinase reaction by adding ATP. The final ATP concentration is typically at or near the K_m value for the specific kinase to ensure competitive binding can be accurately measured.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
- **Termination of Reaction:** Stop the reaction by adding the stop solution.
- **Detection of Phosphorylation:**
 - **Radiometric Assay:** If using radiolabeled ATP, spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper). Wash the filters to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.
 - **Non-Radiometric Assays** (e.g., ADP-Glo™, LanthaScreen™): These assays measure a product of the kinase reaction (ADP) or use fluorescence resonance energy transfer (FRET) to detect inhibitor binding. Follow the manufacturer's specific protocol for the addition of detection reagents and measurement of the signal (luminescence or fluorescence).
- **Data Analysis:** Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC_{50} value by fitting the data to a dose-response curve using non-linear regression analysis.

Experimental Workflow for Kinase Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.



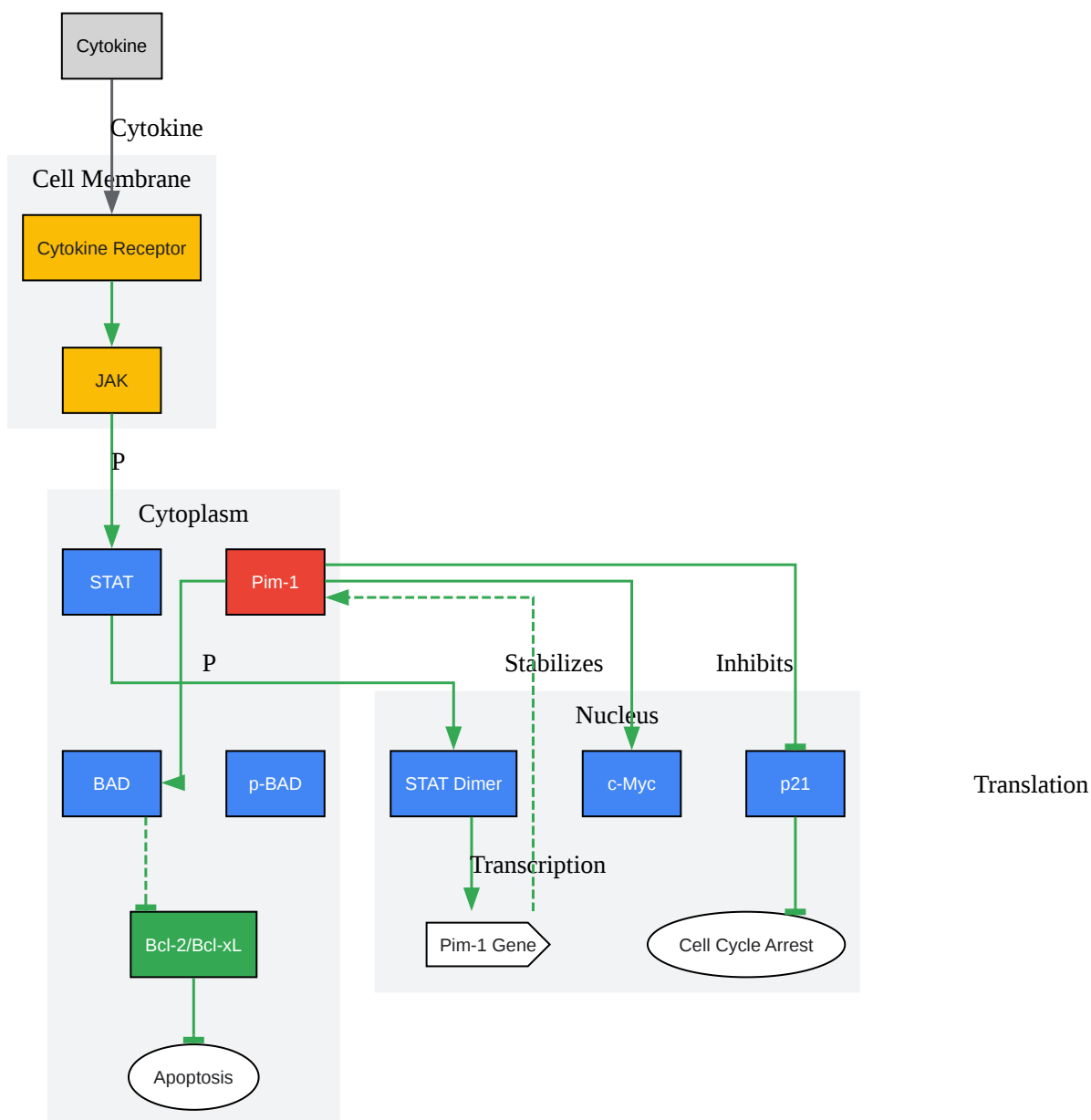
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Kinase profiling workflow.

Pim-1 Signaling Pathway

Pim-1 is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating a variety of downstream targets.[2][4]

Understanding this pathway is essential for contextualizing the effects of Pim-1 inhibition.



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Simplified Pim-1 signaling pathway.

In conclusion, while **Pim1-IN-3** is a potent inhibitor of Pim-1 kinase, its selectivity profile against a broader range of kinases is not yet publicly available. Researchers using this compound should exercise caution in interpreting results and may consider performing their own selectivity profiling. The provided data on other Pim-1 inhibitors and the outlined experimental protocols offer a valuable framework for such investigations.

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